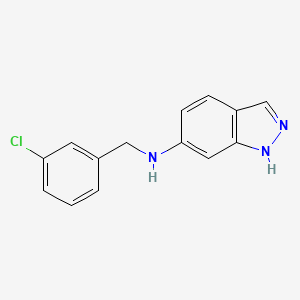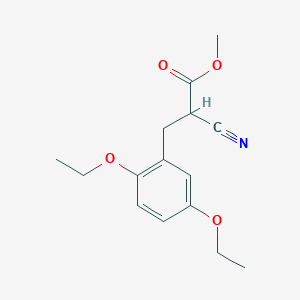
N-(3-chlorobenzyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-1H-indazol-6-amine, also known as GSK-J4, is a chemical compound that has gained attention in scientific research due to its potential as an epigenetic modulator. GSK-J4 is a selective inhibitor of the histone demethylase enzyme JMJD3, which is involved in the removal of methyl groups from histones and plays a role in gene expression.
Mécanisme D'action
N-(3-chlorobenzyl)-1H-indazol-6-amine works by inhibiting the demethylase activity of JMJD3, which is responsible for removing methyl groups from histones. Histone methylation is an epigenetic modification that can activate or repress gene expression, depending on the location and degree of methylation. By inhibiting JMJD3, N-(3-chlorobenzyl)-1H-indazol-6-amine can alter the methylation status of histones and thereby modulate gene expression. This mechanism of action has been shown to be selective for JMJD3, with little to no effect on other histone demethylases.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to modulate cytokine production and alter immune response. In neural cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to promote neurite outgrowth and protect against neurodegeneration. These effects are likely due to the modulation of gene expression by N-(3-chlorobenzyl)-1H-indazol-6-amine through its inhibition of JMJD3.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorobenzyl)-1H-indazol-6-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression through histone methylation. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have low toxicity in vitro and in vivo, making it suitable for use in animal models. However, one limitation of N-(3-chlorobenzyl)-1H-indazol-6-amine is its relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, the exact mechanism of action of N-(3-chlorobenzyl)-1H-indazol-6-amine is not fully understood, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorobenzyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have greater therapeutic potential. Additionally, the role of N-(3-chlorobenzyl)-1H-indazol-6-amine in epigenetic regulation of gene expression in different cell types and contexts warrants further investigation. Finally, the potential use of N-(3-chlorobenzyl)-1H-indazol-6-amine as a therapeutic agent for cancer and other diseases should be explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-1H-indazol-6-amine involves a multi-step process starting with the reaction of 3-chlorobenzylamine with 2-chloroacetyl chloride to form N-(3-chlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with 1H-indazole-6-amine and triethylamine to form the final product, N-(3-chlorobenzyl)-1H-indazol-6-amine. The synthesis method has been optimized to produce high yields of pure N-(3-chlorobenzyl)-1H-indazol-6-amine, making it suitable for scientific research.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-1H-indazol-6-amine has been extensively studied in the field of epigenetics due to its ability to selectively inhibit JMJD3. Epigenetic modifications play a critical role in gene expression and have been implicated in a variety of diseases, including cancer. N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been studied in the context of inflammation, neurodegeneration, and immune response, demonstrating its broad applicability in scientific research.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-12-3-1-2-10(6-12)8-16-13-5-4-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHSLDUSKSTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)


![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4978146.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)

![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)